molecular formula C17H15NO3 B2966370 1-[6-(1,3-dihydro-2H-isoindol-2-yl)-1,3-benzodioxol-5-yl]-1-ethanone CAS No. 860611-32-1

1-[6-(1,3-dihydro-2H-isoindol-2-yl)-1,3-benzodioxol-5-yl]-1-ethanone

Cat. No.: B2966370
CAS No.: 860611-32-1
M. Wt: 281.311
InChI Key: REEFMQPDRZRSSQ-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₇H₁₅NO₃ Molecular Weight: 281.31 g/mol Structural Features:

  • A 1,3-benzodioxole core substituted at the 5-position with an ethanone group.
  • A 1,3-dihydro-2H-isoindole moiety attached at the 6-position of the benzodioxole ring.

The ethanone group at the 5-position provides a reactive ketone for further derivatization, such as in chalcone synthesis .

Properties

IUPAC Name

1-[6-(1,3-dihydroisoindol-2-yl)-1,3-benzodioxol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-11(19)14-6-16-17(21-10-20-16)7-15(14)18-8-12-4-2-3-5-13(12)9-18/h2-7H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEFMQPDRZRSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1N3CC4=CC=CC=C4C3)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Overview

1-[6-(1,3-dihydro-2H-isoindol-2-yl)-1,3-benzodioxol-5-yl]-1-ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article discusses its synthesis, biological mechanisms, and various studies demonstrating its pharmacological effects.

The compound can be synthesized through multi-step organic reactions involving isoindole and benzodioxole frameworks. The synthesis typically requires specific catalysts and solvents to achieve high yields and purity.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C19H17N1O3
  • Molecular Weight: 307.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Preliminary studies suggest that it may exhibit the following activities:

  • Antioxidant Activity: The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Anticancer Properties: Research indicates that it may inhibit the proliferation of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Anticancer Activity

A study conducted on various human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast (MCF7) and lung (A549) cancer cells. The IC50 values were determined to be approximately 15 µM for MCF7 and 20 µM for A549 cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Cell LineIC50 (µM)Mechanism of Action
MCF715Apoptosis via caspase activation
A54920Cell cycle arrest

Antioxidant Activity

In vitro assays have shown that the compound possesses notable antioxidant properties. It was tested against DPPH (2,2-diphenylpicrylhydrazyl) radicals, yielding an IC50 value of 25 µM, indicating its potential as a natural antioxidant agent.

Pharmacological Implications

Given its biological activities, this compound is being investigated for its therapeutic potential in treating various diseases, particularly cancer and neurodegenerative disorders. Its ability to modulate key signaling pathways makes it a candidate for further pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological/Structural Notes
1-[6-(1,3-Dihydro-2H-isoindol-2-yl)-1,3-benzodioxol-5-yl]-1-ethanone C₁₇H₁₅NO₃ 281.31 Benzodioxole, isoindole, ethanone Rigid structure; potential CNS activity
Pentylon (bk-MBDP) C₁₃H₁₇NO₃ 259.28 Benzodioxole, methylamino, pentanone Synthetic cathinone; stimulant properties
MDPV C₁₆H₂₁NO₃ 275.34 Benzodioxole, pyrrolidinyl, pentanone Potent norepinephrine-dopamine reuptake inhibitor
1-(1,3-Benzodioxol-5-yl)ethanone C₉H₈O₃ 164.16 Benzodioxole, ethanone Chalcone precursor; planar structure
1-[3-(1,3-Dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone C₁₆H₁₅NO 237.30 Isoindole, ethanone, phenyl Isoindole enhances π-π stacking

Key Comparisons :

Benzodioxole Derivatives: The target compound shares the benzodioxole core with MDPV and Pentylon, which are known for CNS activity. However, it lacks the pyrrolidinyl (MDPV) or methylamino (Pentylon) substituents linked to stimulant effects . The ethanone group in the target compound aligns with 1-(1,3-benzodioxol-5-yl)ethanone, a precursor for chalcones via aldol condensation .

Isoindole vs. This rigidity may reduce metabolic degradation compared to linear cathinones . In 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone, the isoindole-phenyl-ethanone system shows enhanced π-π stacking in crystallography, suggesting similar packing behavior in the target compound .

Synthetic Accessibility: The target compound could be synthesized via base-catalyzed condensation (e.g., aldol or Michael addition) using 1-(1,3-benzodioxol-5-yl)ethanone and an isoindole-containing aldehyde, analogous to chalcone methodologies . Bromo-ethanones (e.g., 1-(1,3-benzodioxol-5-yl)-2-bromo-1-ethanone) are commercially available intermediates for nucleophilic substitution with isoindole .

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